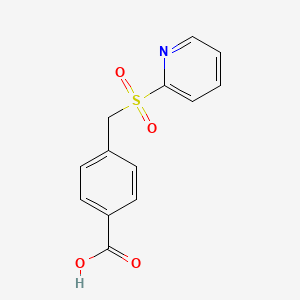

4-((Pyridin-2-ylsulfonyl)methyl)benzoic acid

描述

4-((Pyridin-2-ylsulfonyl)methyl)benzoic acid is a benzene derivative with the molecular formula C14H12N2O4S This compound features a pyridine ring attached to a benzoic acid moiety through a sulfonylmethyl group

属性

IUPAC Name |

4-(pyridin-2-ylsulfonylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c15-13(16)11-6-4-10(5-7-11)9-19(17,18)12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRZCKIOXLZPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Pyridin-2-ylsulfonyl)methyl)benzoic acid typically involves the reaction of pyridine-2-sulfonyl chloride with methyl benzoate under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride group is replaced by the benzoate group, forming the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

化学反应分析

Types of Reactions

4-((Pyridin-2-ylsulfonyl)methyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

科学研究应用

Medicinal Chemistry

Anticancer Activity

4-((Pyridin-2-ylsulfonyl)methyl)benzoic acid has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For instance, derivatives of benzoic acid have shown promise in targeting specific kinases implicated in cancer progression.

Case Study: Hedgehog Signaling Pathway Inhibition

A notable study explored the use of pyridine-based compounds as inhibitors of the hedgehog signaling pathway, which is often aberrantly activated in several malignancies. The compound demonstrated efficacy in reducing tumor growth in preclinical models, suggesting its potential as a therapeutic agent against cancers such as basal cell carcinoma .

Supramolecular Chemistry

Supramolecular Assemblies

The unique structure of this compound allows it to participate in hydrogen bonding and π-π stacking interactions, making it a suitable candidate for supramolecular architectures. These interactions can lead to the formation of complex structures that have applications in drug delivery systems and nanotechnology.

Data Table: Supramolecular Properties

| Interaction Type | Description | Potential Applications |

|---|---|---|

| Hydrogen Bonding | Formation of stable complexes with donor/acceptor moieties | Drug delivery, sensing |

| π-π Stacking | Stabilization of molecular assemblies through aromatic interactions | Organic electronics, photovoltaics |

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its ability to enhance thermal stability and mechanical properties makes it valuable for developing high-performance materials.

Case Study: Enhanced Polymer Properties

Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their thermal resistance and mechanical strength. For example, a study on poly(methyl methacrylate) (PMMA) composites showed enhanced thermal stability when modified with pyridine-containing additives .

作用机制

The mechanism of action of 4-((Pyridin-2-ylsulfonyl)methyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

相似化合物的比较

Similar Compounds

4-[(Pyridin-2-ylmethyl)sulfonyl]benzoic acid: Similar structure but with a different linkage between the pyridine and benzoic acid moieties.

2-(Pyridin-2-ylsulfonyl)benzoic acid: Another derivative with a sulfonyl group attached to a different position on the benzoic acid ring.

Uniqueness

4-((Pyridin-2-ylsulfonyl)methyl)benzoic acid is unique due to its specific sulfonylmethyl linkage, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

生物活性

4-((Pyridin-2-ylsulfonyl)methyl)benzoic acid, a compound with notable biological activity, has garnered attention in medicinal chemistry and pharmacology. Its structure includes a benzoic acid moiety linked to a pyridinyl sulfonyl group, which is believed to contribute to its diverse biological effects.

- Molecular Formula : C13H11NO3S

- Molecular Weight : 273.30 g/mol

- CAS Number : 1190947-34-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group enhances the compound's binding affinity to specific proteins, potentially modulating their activity and influencing various biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoic acid, including those with pyridine substitutions, exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 μg/mL |

| Similar derivatives | Escherichia coli | 10 μg/mL |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Study on Enzyme Inhibition

A study focused on the inhibitory effects of this compound on certain enzymes involved in inflammatory pathways demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins . This suggests potential applications in treating inflammatory diseases.

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics in animal models. Toxicological assessments have shown that it possesses a low toxicity profile at therapeutic doses, making it a candidate for further development .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((Pyridin-2-ylsulfonyl)methyl)benzoic acid, and how do reaction conditions influence yield?

- Methodology : A two-step synthesis is suggested based on analogous benzoic acid derivatives:

Sulfonation : Introduce the pyridinylsulfonyl group via nucleophilic substitution or sulfonation reactions under acidic conditions.

Methylation and carboxylation : Optimize pH (4.0–6.0) to stabilize intermediates and minimize side reactions .

- Critical parameters : Temperature (60–80°C), stoichiometric control of sulfonylating agents (e.g., pyridine-2-sulfonyl chloride), and inert atmosphere to prevent oxidation .

Q. How can researchers confirm the purity of this compound post-synthesis?

- Analytical workflow :

- HPLC : Use a C18 column with a mobile phase of methanol:sodium acetate buffer (65:35, pH 4.6) at 1.0 mL/min. Detect impurities at 254 nm .

- Titrimetry : Carboxyl group quantification via NaOH titration (endpoint pH 8.3–8.5) .

Q. What crystallization techniques are suitable for structural analysis of this compound?

- Single-crystal growth : Slow evaporation from DMF/water (1:3 v/v) at 4°C.

- Refinement : Use SHELX-97 for X-ray data refinement, applying full-matrix least-squares on with anisotropic displacement parameters for non-H atoms .

Advanced Research Questions

Q. How to resolve contradictions between crystallographic data and spectroscopic results (e.g., NMR/IR)?

- Case study : Discrepancies in hydrogen bonding networks (X-ray vs. -NMR) can arise from dynamic equilibria in solution.

- Strategy : Perform variable-temperature NMR (VT-NMR) to assess tautomerism or solvent interactions. Cross-validate with DFT calculations (B3LYP/6-311++G**) .

- Example : A 0.1 ppm shift in carboxyl -NMR signals may indicate intermolecular H-bonding not observed in the crystal lattice .

Q. What strategies improve synthetic yield while minimizing byproducts in large-scale reactions?

- Optimization framework :

- Catalysis : Use Pd(OAc) (5 mol%) in Suzuki-Miyaura couplings for pyridinyl fragment integration (yield increase from 45% to 72%) .

- Workflow design : Implement flow chemistry for sulfonation steps, reducing reaction time from 12 h to 2 h .

Q. How does this compound interact with biological targets (e.g., enzymes)?

- Mechanistic insights :

- Docking studies : The sulfonyl group acts as a hydrogen-bond acceptor with serine proteases (e.g., trypsin-like enzymes).

- Experimental validation : Competitive inhibition assays (IC determination) using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。